molecular formula C6H7ClN4O2 B1609589 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine CAS No. 54660-12-7

6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine

Cat. No. B1609589
CAS RN: 54660-12-7
M. Wt: 202.6 g/mol
InChI Key: RIZZEVDOTSTXCG-UHFFFAOYSA-N
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Description

6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine is a chemical compound with the molecular formula C6H7ClN4O2 and a molecular weight of 202.612. It is stored at -20°C in a sealed container, away from moisture and light1.



Synthesis Analysis

I’m sorry, but I couldn’t find specific information on the synthesis of 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine.



Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7ClN4O2/c1-10(2)6-4(11(12)13)5(7)8-3-9-6/h3H,1-2H312. This code represents the compound’s molecular structure.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine.



Physical And Chemical Properties Analysis

This compound is a solid at room temperature12. It should be stored in a dark place, in an inert atmosphere, at 2-8°C3.


Scientific Research Applications

Synthesis and Structural Analysis

Research on 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine has contributed to the synthesis and structural analysis of various organic compounds. For example, studies have demonstrated its use in the synthesis of tetrahydropteridine C6-stereoisomers, including enantiomerically pure forms of tetrahydrofolic acid, by condensing derived diamines with 2-amino-6-chloro-5-nitro-4(3H)-pyrimidinone, followed by nitro group reduction and deprotection of the amine (Bailey, Chandrasekaran, & Ayling, 1992). This research demonstrates the compound's reactivity and utility in complex organic syntheses.

Development of Novel Compounds

Further studies have focused on the development of novel compounds with potential biological activities. For instance, nitrogen-containing derivatives of 5-nitro-4,6-diphenylpyrimidine were synthesized by reacting 2-chloro-5-nitro-4,6-diphenylpyrimidine with amines, showing the versatility of chloro-nitropyrimidin amines in creating structurally diverse molecules (Sedova, Shkurko, & Nekhoroshev, 2002).

Antimicrobial Activity

Research into fused imidazolopyrimidines starting from related pyrimidine derivatives highlighted the synthesis of Schiff’s bases and their subsequent cyclization, leading to compounds screened for antimicrobial activity (El-Kalyoubi, Agili, & Youssif, 2015). This underscores the potential for 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine derivatives in the development of new antimicrobial agents.

Analytical and Environmental Applications

Moreover, the compound and its derivatives have found applications in environmental and analytical chemistry, demonstrating their role in understanding and mitigating environmental pollutants. For instance, research on the formation and fate of N-nitrosodimethylamine (NDMA) in municipal wastewater treatment plants highlighted the significance of organic nitrogen-containing precursors, including dimethylamine and related compounds, in the production of NDMA during disinfection processes (Mitch & Sedlak, 2004). This highlights the importance of understanding the chemical reactivity of such compounds in environmental contexts.

Future Directions

I’m sorry, but I couldn’t find specific information on the future directions of research or applications involving 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine.


Please note that this information is based on the search results I have and may not be comprehensive or up-to-date. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.


properties

IUPAC Name

6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN4O2/c1-10(2)6-4(11(12)13)5(7)8-3-9-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZZEVDOTSTXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427787
Record name 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine

CAS RN

54660-12-7
Record name 6-Chloro-N,N-dimethyl-5-nitro-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54660-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve 50 g (0.26 mol) of 4,6-dichloro-5-nitropyrimidine in 500 mL of CH2Cl2 and cool to -70° C. Add a solution of 24 mL (0.28 mol) dimethylamine, 70 mL (0.40 mol) of diisopropylethylamine, and 100 mL of CH2Cl2 over 30 minutes. Warm to ambient temperature and wash the reaction mixture with 500 mL of 20% K2CO3. Dry the CH2Cl2 portion over MgSO4, treat with charcoal filter, and remove the filtrate under vacuum. Crystallize the residue with ether to provide 4-dimethylamino-6-chloro-5-nitropyrimidine.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 7.76 g of 4, 6-dichloro-5-nitropyrimidine, 3.70 g of sodium hydrogencarbonate and 80 ml of acetone was gradually dropwise added 50% aqueous dimethylamine (3.79 g) with ice cooling and stirring, and the mixture was stirred at room temperature for 30 minutes. Every 30 minutes, 50% aqueous dimethylamine (0.7 g) was added three times to the mixture, and the solvent was evaporated in vacuo. The residue was mixed with 70 ml of ethyl acetate, heated at 45° C. and the insoluble material was filtered off. The filtrate was dried over anhydrous sodium sulfate and the solvent evaporated. The residue was mixed with n-hexane and triturated. The precipitated crystals were filtered off to give 7.53 g of 4-chloro-6-dimethylamino-5-nitropyrimidine.
Quantity
7.76 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3.79 g
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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